molecular formula C14H10Cl2N6 B3849677 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone

2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone

Cat. No. B3849677
M. Wt: 333.2 g/mol
InChI Key: XZCMUWXCMOZMLZ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone, also known as DCBT, is a chemical compound that has been widely used in scientific research. DCBT is a hydrazone derivative of 2,4-dichlorobenzaldehyde and 1-phenyl-1H-tetrazole-5-carboxylic acid hydrazide. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have low toxicity and is relatively stable. However, 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has some limitations as well. It is highly reactive and can undergo degradation under certain conditions. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone also has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone. One area of research could be the development of more potent and selective 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone derivatives. Another area of research could be the investigation of the potential applications of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone in the treatment of neurodegenerative diseases. Further studies could also be conducted to elucidate the mechanism of action of 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone and its effects on various biological processes.

Scientific Research Applications

2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and antiviral activities. 2,4-dichlorobenzaldehyde (1-phenyl-1H-tetrazol-5-yl)hydrazone has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N6/c15-11-7-6-10(13(16)8-11)9-17-18-14-19-20-21-22(14)12-4-2-1-3-5-12/h1-9H,(H,18,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCMUWXCMOZMLZ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenyltetrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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